![molecular formula C18H32N6O8S3 B13781773 N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid CAS No. 65665-49-8](/img/structure/B13781773.png)
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid is a compound with the molecular formula C18H32N6O8S3. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide involves the reaction of 4-hydrazinylphenyl ethylamine with methanesulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency.
化学反応の分析
Types of Reactions
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学的研究の応用
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide
- N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide sulfate
Uniqueness
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide stands out due to its unique chemical structure, which imparts specific reactivity and properties. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research.
特性
CAS番号 |
65665-49-8 |
|---|---|
分子式 |
C18H32N6O8S3 |
分子量 |
556.7 g/mol |
IUPAC名 |
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid |
InChI |
InChI=1S/2C9H15N3O2S.H2O4S/c2*1-15(13,14)11-7-6-8-2-4-9(12-10)5-3-8;1-5(2,3)4/h2*2-5,11-12H,6-7,10H2,1H3;(H2,1,2,3,4) |
InChIキー |
SLIXQXIILREMCB-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)NN.CS(=O)(=O)NCCC1=CC=C(C=C1)NN.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


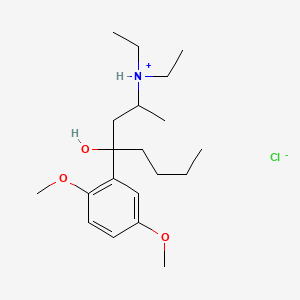
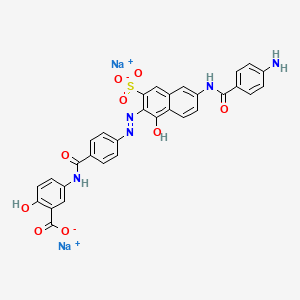

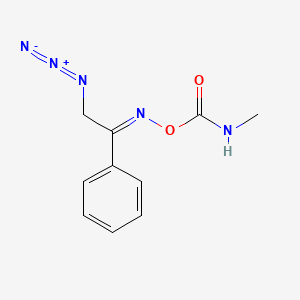
![6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide](/img/structure/B13781713.png)
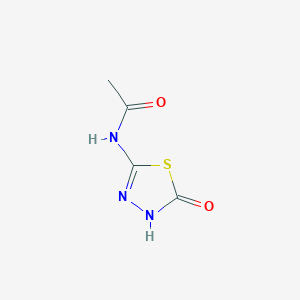

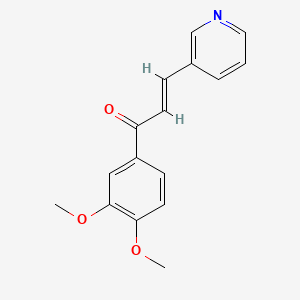
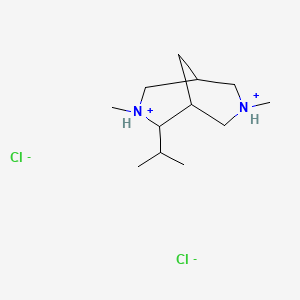
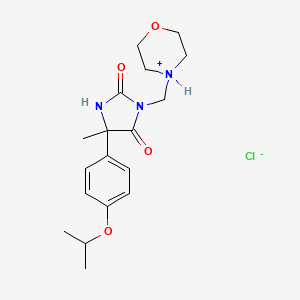
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
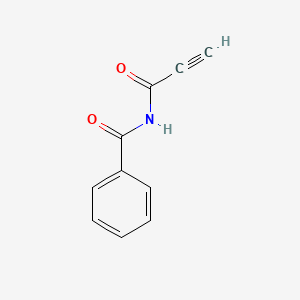

] ester](/img/structure/B13781787.png)
